molecular formula C29H29NO6 B557294 Fmoc-p-carboxy-phe(OtBu)-OH CAS No. 183070-44-2

Fmoc-p-carboxy-phe(OtBu)-OH

Cat. No. B557294
M. Wt: 487.5 g/mol
InChI Key: GQIVAZYTLZQGHT-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Fmoc-p-carboxy-phe(OtBu)-OH is synthesized from the amino acid phenylalanine. It is used in Fmoc-based solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of Fmoc-p-carboxy-phe(OtBu)-OH is C29H29NO6 . Its average mass is 487.544 Da and its mono-isotopic mass is 487.199493 Da .


Physical And Chemical Properties Analysis

Fmoc-p-carboxy-phe(OtBu)-OH has a molecular weight of 487.55 . It is a solid at room temperature . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Controlled Aggregation Properties

The self-assembled structures formed by Fmoc protected single amino acids, including modifications such as Fmoc-Glu(OtBu)-OH, have been studied for their potential in designing novel nanoarchitectures. These structures are intriguing for various applications in material chemistry, bioscience, and biomedical fields due to their facile route to design and significant potential utility (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis

Fmoc-Asp(OtBu)-OH, a compound related to Fmoc-p-carboxy-phe(OtBu)-OH, has been enantioseparated using capillary zone electrophoresis (CZE), showcasing its utility in analytical chemistry for the resolution of enantiomers. This application highlights the compound's significance in facilitating the separation and characterization of chiral molecules, which is crucial in the pharmaceutical industry and research (Wu, 2005).

Synthesis of Non-natural Amino Acids

The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH demonstrates the compound's versatility in creating novel amino acid derivatives. These non-natural amino acids have potential applications in combinatorial chemistry, drug discovery, and the development of peptide-based materials (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Hydrogel Formation and Nanotube Formation

The study of hydrogel formation and nanotube formation by modified phenylalanine derivatives, including Fmoc-Phe derivatives, underscores the compound's role in the development of novel biomaterials. These materials have implications for drug delivery systems, tissue engineering, and the creation of bioactive scaffolds, demonstrating the compound's utility in advancing materials science and nanotechnology (Rajbhandary, Raymond, & Nilsson, 2017).

Safety And Hazards

Fmoc-p-carboxy-phe(OtBu)-OH is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIVAZYTLZQGHT-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-p-carboxy-phe(OtBu)-OH

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